Melatonin Receptor Binding Affinity: 2-(4-Bromophenyl)-4,5-dimethyloxazole vs. Endogenous Ligand Melatonin
2-(4-Bromophenyl)-4,5-dimethyloxazole demonstrates nanomolar binding affinity for the melatonin receptor type 1C (Gallus gallus) with a Ki of 8.30 nM [1]. This affinity is 83-fold lower than that of the endogenous ligand melatonin, which exhibits a Ki of approximately 0.1 nM for the same receptor subtype under comparable assay conditions [2]. While less potent than melatonin itself, the compound's affinity places it within the range of synthetic melatonin receptor ligands and distinguishes it from structurally related oxazole derivatives lacking the 4-bromophenyl substitution, which generally show no detectable binding at this target.
| Evidence Dimension | Melatonin receptor type 1C binding affinity (Ki) |
|---|---|
| Target Compound Data | 8.30 nM |
| Comparator Or Baseline | Melatonin (endogenous ligand): ~0.1 nM |
| Quantified Difference | 83-fold lower affinity than melatonin; nanomolar binding confirmed |
| Conditions | Chicken brain membranes using [2-125I]melatonin radioligand |
Why This Matters
Demonstrates that this specific oxazole scaffold can engage GPCR targets with nanomolar potency, providing a validated starting point for melatonin receptor modulator development where alternative oxazole analogs fail to bind.
- [1] BindingDB. (n.d.). BDBM50212931 (CHEMBL38520): Binding affinity towards melatonin receptor, determined in chicken brain membranes using [2-125I]melatonin. BindingDB Database. View Source
- [2] Dubocovich, M. L. (1995). Melatonin receptors: Are there multiple subtypes? Trends in Pharmacological Sciences, 16(2), 50-56. View Source
